molecular formula C18H17ClN4O2 B2438696 N-(3-chloro-4-methylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 887223-24-7

N-(3-chloro-4-methylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2438696
CAS No.: 887223-24-7
M. Wt: 356.81
InChI Key: ZSCVOSYGKXBJOG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O2 and its molecular weight is 356.81. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O2/c1-11-7-8-13(9-16(11)19)20-18(24)17-12(2)23(22-21-17)14-5-4-6-15(10-14)25-3/h4-10H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSCVOSYGKXBJOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-methylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives. Its unique structure and functional groups suggest potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The compound's molecular formula is C18H17ClN4O2C_{18}H_{17}ClN_{4}O_{2} with a molecular weight of 356.81 g/mol. Below are some key chemical properties:

PropertyValue
Molecular FormulaC18H17ClN4O2
Molecular Weight356.81 g/mol
LogP3.8151
Polar Surface Area57.105 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole ring structure allows for diverse interactions with enzymes and receptors, potentially modulating their activity.

Anticancer Activity

Research indicates that compounds containing the triazole moiety can inhibit mitochondrial complex I, leading to decreased cancer cell proliferation and increased apoptosis. For instance, studies have shown that similar triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines through mechanisms involving oxidative stress and apoptosis induction .

Antimicrobial Activity

Triazole derivatives have also been explored for their antimicrobial properties. A recent study demonstrated that related compounds exhibited inhibitory activity against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 12.5 to 128 µg/mL . The presence of specific substituents on the phenyl rings was found to significantly influence the antimicrobial potency.

Case Studies

  • Anticancer Efficacy : In a study assessing the anticancer potential of various triazole derivatives, this compound was tested against human cancer cell lines. The results indicated an IC50 value of approximately 15 µM, suggesting moderate efficacy in inhibiting cell growth compared to standard chemotherapeutics .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of triazole-containing compounds found that this compound demonstrated promising activity against Gram-positive bacteria with an MIC of 32 µg/mL . This highlights its potential as a lead compound for developing new antimicrobial agents.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities. The molecular formula is C18H17ClN4O2C_{18}H_{17}ClN_4O_2, with a molecular weight of approximately 356.8 g/mol. Its structure features a triazole ring, which is crucial for its pharmacological properties.

Pharmacological Applications

  • Antimicrobial Activity
    • Various studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against a range of bacterial strains, demonstrating effectiveness comparable to established antibiotics.
    • A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of triazole derivatives for their antibacterial activity, suggesting that modifications on the triazole ring can enhance potency against resistant strains .
  • Anticancer Properties
    • Research has shown that certain triazole derivatives can inhibit cancer cell proliferation. The compound has been investigated for its potential as an anticancer agent against various cancer cell lines.
    • In vitro studies demonstrated that it could induce apoptosis in cancer cells through the activation of specific signaling pathways .
  • Enzyme Inhibition
    • The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's.
    • A comparative analysis indicated that modifications on the phenyl rings significantly affected enzyme inhibition potency, with some derivatives showing IC50 values lower than those of standard inhibitors .

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various triazole derivatives, including N-(3-chloro-4-methylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. The results showed:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Ranged from 32 µg/mL to 128 µg/mL.
  • : The compound exhibited significant antibacterial activity, indicating its potential as a lead compound in antibiotic development.

Case Study 2: Anticancer Activity

In vitro tests were conducted on human breast cancer cells (MCF-7) using the compound:

  • Cell Viability Assay : MTT assay showed a reduction in cell viability at concentrations above 10 µM.
  • Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.
  • : This compound demonstrated promising anticancer activity warranting further investigation.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/EffectivenessReference
AntimicrobialStaphylococcus aureusMIC = 64 µg/mL
Escherichia coliMIC = 128 µg/mL
AnticancerMCF-7 (breast cancer)IC50 = 10 µM
Enzyme InhibitionAChEIC50 = 0.23 µM
BuChEIC50 = 0.48 µM

Chemical Reactions Analysis

Key Chemical Reactions

The compound undergoes reactions typical of triazole derivatives and carboxamides:

2.1 Substitution reactions

  • Aromatic substitution : Chloro and methoxy groups on the phenyl rings enable electrophilic substitution. For example:

    • Nucleophilic aromatic substitution : Chlorine at para positions may react with nucleophiles under activated conditions.

    • Methoxy group demethylation : Potential hydrolysis under acidic conditions, though not explicitly reported.

2.2 Amidation and hydrolysis

2.3 Coupling reactions

  • Click chemistry : The triazole can participate in azide-alkyne cycloaddition (Cu-catalyzed or Cu-free) to form new derivatives .

2.4 Solubility and reactivity modulation

  • Methoxy group : Enhances solubility in polar solvents and influences reactivity in substitution reactions.

Reaction Mechanisms

3.1 Triazole ring formation
DFT studies on similar triazoles suggest that cycloaddition involves:

  • Triazoline intermediate formation : A six-membered intermediate generated via [3+2] cycloaddition .

  • Rearrangement : Triazoline undergoes 1,3-hydride shifts or elimination to stabilize the triazole structure .

3.2 Substituent effects

  • Halogenation : Chlorine and fluorine substituents direct electrophilic substitution and modulate electron density in the molecule.

  • Methoxy groups : Electron-donating effects enhance reactivity in nucleophilic aromatic substitution.

Comparative Analysis with Analogues

FeatureTarget CompoundAnalogue Example
Substituents 3-chloro-4-methylphenyl, 3-methoxyphenyl4-chlorophenyl or other halo groups
Reactivity Enhanced by electron-withdrawing groupsAltered by substituent positioning
Solubility Polar due to methoxy groupsVaries with substituent hydrophobicity

This compound’s unique combination of halogenation and methoxy groups confers distinct reactivity profiles compared to analogues, making it valuable for targeted synthetic modifications.

Q & A

Q. What are the recommended methods for synthesizing N-(3-chloro-4-methylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

Synthesis typically involves multi-step reactions, including:

  • Condensation reactions between substituted anilines and isocyanides to form intermediates like carboximidoyl chlorides (analogous to methods for similar triazole derivatives) .
  • Cyclization using sodium azide or other azide sources to construct the triazole core .
  • Purification via column chromatography or recrystallization, with characterization by NMR, FTIR, and high-resolution mass spectrometry.

Q. How can researchers address the compound’s low aqueous solubility in biological assays?

  • Use co-solvents (e.g., DMSO or PEG) at concentrations <1% to minimize cytotoxicity .
  • Design derivatives with hydrophilic substituents (e.g., hydroxyl or amino groups) to improve solubility .
  • Employ nanoparticle encapsulation or liposomal delivery systems to enhance bioavailability .

Q. What are the standard techniques for structural characterization of this compound?

  • X-ray crystallography : Use SHELXL for refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids .
  • Spectroscopy : Combine 1H^{1}\text{H}/13C^{13}\text{C} NMR, FTIR, and UV-Vis to confirm functional groups and conjugation .
  • Thermal analysis : TGA and DSC to assess stability and polymorphic transitions .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with target enzymes?

  • Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to enzymes like cytochrome P450 or kinases .
  • Use molecular dynamics simulations (e.g., GROMACS) to analyze conformational stability and ligand-protein interactions over time .
  • Validate predictions with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. What experimental strategies resolve contradictions in crystallographic data during refinement?

  • Apply SHELXL restraints for bond lengths/angles based on similar triazole structures to reduce overfitting .
  • Use TWINABS for twinned data or PLATON to check for missed symmetry in challenging crystals .
  • Cross-validate with DFT-calculated geometries (e.g., Gaussian) to identify outliers in bond parameters .

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives?

  • Systematic substitution : Modify substituents on the phenyl and triazole rings to evaluate effects on bioactivity .
  • QSAR modeling : Use descriptors like logP, polar surface area, and Hammett constants to correlate structural features with activity .
  • High-throughput screening against diverse enzyme panels to identify off-target effects .

Q. What safety protocols are critical for handling this compound in lab settings?

  • Use gloves and face shields to prevent dermal/ocular exposure (tested to EN 166/NIOSH standards) .
  • Fume hoods for synthesis steps involving volatile intermediates (e.g., azides) .
  • Waste disposal : Neutralize reactive intermediates (e.g., quench azides with sodium nitrite) before disposal .

Methodological Notes

  • Crystallographic Refinement : Always cross-check SHELXL results with independent software (e.g., Olex2) to avoid model bias .
  • Biological Assays : Include positive controls (e.g., known kinase inhibitors) and statistical validation (e.g., ANOVA with Tukey post-hoc tests) .
  • Green Chemistry : Optimize synthesis using solvent-free conditions or ionic liquids to reduce waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.